(R)-benzyl 1-cyanoethylcarbamate can be sourced from various chemical databases, including PubChem and the EPA's CompTox Dashboard, which provide detailed information on its molecular structure and properties . It is classified under the broader category of organic compounds, specifically within the subclass of nitriles due to the presence of the cyano group.
The synthesis of (R)-benzyl 1-cyanoethylcarbamate can be approached through several methods. One commonly referenced method involves the reaction of benzylamine with ethyl chloroformate followed by treatment with sodium cyanide. The process typically includes the following steps:
This method is notable for its efficiency and relatively straightforward execution, allowing for moderate yields under controlled conditions .
The molecular formula of (R)-benzyl 1-cyanoethylcarbamate is . Its structure can be represented as follows:
The stereochemistry at the chiral center is critical for its biological activity, making (R)-enantiomer particularly significant in pharmaceutical applications.
(R)-benzyl 1-cyanoethylcarbamate can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility as a building block in organic synthesis .
The mechanism of action for (R)-benzyl 1-cyanoethylcarbamate primarily involves its interaction with biological targets through the formation of covalent bonds. The cyano group can act as an electrophile, allowing it to participate in nucleophilic attack by biological nucleophiles such as amino acids in proteins.
This reactivity is significant in medicinal chemistry, where it may contribute to the compound's pharmacological effects. Studies have indicated that modifications at the cyano position can alter binding affinities to specific targets, influencing therapeutic outcomes .
(R)-benzyl 1-cyanoethylcarbamate has several notable applications:
The compound systematically named (R)-benzyl (1-cyanoethyl)carbamate (CAS 176894-58-9) adheres to IUPAC conventions where "benzyl" designates the C₆H₅CH₂– substituent, and "(1-cyanoethyl)" indicates the –CH(CH₃)CN group. The prefix "(R)" specifies the absolute configuration at the chiral benzylic carbon bearing the nitrile moiety. Its molecular formula (C₁₁H₁₂N₂O₂) and weight (204.23 g/mol) are confirmed via analytical data [1] [4]. The structural identity is unambiguously defined by the canonical SMILES notation O=C(OCC1=CC=CC=C1)N[C@@H](C#N)C
and InChIKey RKPTZVZVBGXQSI-SECBINFHSA-N
, which encode stereochemical information [1] [4].
Structural isomerism arises from three key variables:
Table 1: Structural Isomers and Analogues of (R)-Benzyl 1-Cyanoethylcarbamate
CAS Number | Compound Name | Molecular Formula | Key Structural Variation |
---|---|---|---|
176894-58-9 | (R)-Benzyl (1-cyanoethyl)carbamate | C₁₁H₁₂N₂O₂ | Reference compound (R-configuration) |
17343-54-3 | (S)-Benzyl (1-cyanoethyl)carbamate | C₁₁H₁₂N₂O₂ | S-enantiomer |
3589-41-1 | Benzyl (cyanomethyl)carbamate | C₉H₈N₂O₂ | Cyano group on primary carbon |
117143-35-8 | (R)-Benzyl (1-cyano-2-methylpropyl)carbamate | C₁₃H₁₆N₂O₂ | β-branched isopropyl group |
21947-21-7 | (S)-Benzyl (1-cyano-2-phenylethyl)carbamate | C₁₇H₁₆N₂O₂ | Phenethyl substitution |
Chiral carbamates emerged as pivotal auxiliaries and intermediates following the 1992 FDA policy emphasizing single-enantiomer drugs. Early syntheses relied on chiral pool strategies using natural terpenes or amino acids, but limitations in substrate scope drove innovation. The 2000s witnessed advances in catalytic asymmetric methods, exemplified by hydrovinylation techniques that constructed benzylic stereocenters – a foundation for carbamate chirality [7]. (R)-Benzyl 1-cyanoethylcarbamate epitomizes this evolution, as its synthesis leverages either:
Industrial adoption accelerated due to the compound’s stability (storage: 2–8°C) and modular reactivity – the Cbz-group enables deprotection, while the nitrile allows elongation to amines or carboxylic acids [1] [4].
This compound’s utility stems from three synergistic features: the chiral center, electrophilic carbamate, and nucleophile-tolerant nitrile. Recent breakthroughs highlight its roles in:
A. Enantioselective C–C Bond Formation
The nitrile group stabilizes α-carbanions, enabling diastereoselective alkylations. For example, in synthesizing kinase inhibitors, the deprotonated (R)-cyanoethyl intermediate undergoes Michael additions to acrylates with >90% de [2]. Additionally, the carbamate nitrogen participates in palladium-catalyzed allylic substitutions, where chiral ligands induce asymmetry in quaternary carbon formation [5].
B. Pharmaceutical Building Blocks
Table 2: Applications in Drug Synthesis
Drug (Year Approved) | Therapeutic Category | Synthetic Role of (R)-Carbamate | Key Reaction |
---|---|---|---|
Acalabrutinib (2017) | Antineoplastic (BTK inhibitor) | Chiral amine precursor | Amidation via acid chloride |
Lorlatinib (2018) | ALK/ROS1 inhibitor | Macrocycle chiral alcohol synthon | Biocatalytic reduction |
Letermovir (2017) | Antiviral (CMV prophylaxis) | Urea cyclization director | Phase-transfer catalyzed cyclization |
C. Mechanistic Studies in SN1 Reactions
The carbamate’s capacity to generate stabilized benzylic cations enables catalytic asymmetric SN1 reactions. Chiral counteranions (e.g., BINOL-derived phosphates) pair with cations formed from precursors, achieving >90% ee in C–C, C–O, or C–N bond formations. This avoids undesired deprotonation to styrenes – a historical challenge in carbocation chemistry [5].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7